Product packaging for N-hexyl-2-phenylquinoline-4-carboxamide(Cat. No.:)

N-hexyl-2-phenylquinoline-4-carboxamide

Cat. No.: B330405
M. Wt: 332.4 g/mol
InChI Key: OEJDQAFDQIMEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexyl-2-phenylquinoline-4-carboxamide is a synthetic small molecule belonging to the 2-phenylquinoline-4-carboxamide class, a scaffold recognized for its diverse and potent pharmacological potential in biomedical research . This compound is designed for research applications only. Quinoline-4-carboxamide derivatives have demonstrated significant promise in scientific investigations for their anti-inflammatory and analgesic properties. In vitro and in vivo studies on structurally similar compounds have shown marked activity in standard models such as the carrageenan-induced paw edema test, indicating potential for mechanistic studies in inflammatory pathways . Furthermore, the 2-phenylquinoline core is a privileged structure in medicinal chemistry for developing novel histone deacetylase (HDAC) inhibitors. HDACs are a critical target in oncology research, and quinoline-based molecules have shown potent inhibitory activity, particularly against HDAC3, leading to the induction of G2/M cell cycle arrest and apoptosis in cancer cell lines . The incorporation of the hexyl chain in this specific analog is intended to modulate the compound's hydrophobicity and biomolecular interactions, potentially influencing its bioavailability and target affinity. Researchers can utilize this high-purity compound for various applications, including but not limited to: screening in anticancer assays; investigating mechanisms of inflammation and pain; and serving as a synthetic intermediate for further chemical functionalization. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O B330405 N-hexyl-2-phenylquinoline-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

N-hexyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O/c1-2-3-4-10-15-23-22(25)19-16-21(17-11-6-5-7-12-17)24-20-14-9-8-13-18(19)20/h5-9,11-14,16H,2-4,10,15H2,1H3,(H,23,25)

InChI Key

OEJDQAFDQIMEIR-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CCCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N Hexyl 2 Phenylquinoline 4 Carboxamide and Its Analogues

General Synthetic Routes to 2-Phenylquinoline-4-carboxamide (B4668241) Core Structure

The foundational 2-phenylquinoline-4-carboxamide structure is typically assembled through classical quinoline (B57606) syntheses, which form the heterocyclic ring system, followed by the formation of the amide group at the 4-position. Several named reactions are instrumental in creating the quinoline core, each offering distinct advantages depending on the desired substitution pattern.

Pfitzinger Reaction Applications in Quinoline-4-carboxamide Synthesis

The Pfitzinger reaction, and its variations, stand as a cornerstone for the synthesis of quinoline-4-carboxylic acids, the direct precursors to the target carboxamides. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The initial step is the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

For the synthesis of the 2-phenylquinoline-4-carboxylic acid core, acetophenone (B1666503) is the appropriate carbonyl reactant to introduce the phenyl group at the 2-position. researchgate.net The Pfitzinger-Borsche reaction, a variant, also utilizes isatin and an α-methylene carbonyl compound in a basic medium to produce substituted quinoline derivatives. rsc.org Microwave irradiation has been employed to accelerate the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. iipseries.org

Another related method is the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acid derivatives. iipseries.orgjptcp.com Specifically, the reaction of aniline, benzaldehyde, and pyruvic acid can yield 2-phenyl-4-quinolinecarboxylic acid. researchgate.netnih.gov Modifications to the Doebner synthesis, such as using microwave assistance or solvent-free conditions with a reusable catalyst, have been developed to improve yields and reaction times. acs.org

The Friedländer synthesis is another relevant method, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by acids or bases. jk-sci.comorganicreactions.org Variations of the Friedländer synthesis, such as the use of microwave irradiation or different catalytic systems, have been explored to enhance its efficiency. organic-chemistry.orgjk-sci.comnih.gov

Other classical methods for quinoline synthesis include the Combes synthesis, which condenses anilines with β-diketones, and the Conrad-Limpach-Knorr synthesis, where anilines react with β-ketoesters. iipseries.orgjptcp.comwikipedia.orgpharmaguideline.comwikipedia.orgquimicaorganica.orgscribd.comacs.org The Doebner-Miller reaction, reacting anilines with α,β-unsaturated carbonyl compounds, also provides a route to quinoline derivatives. iipseries.orgwikipedia.orgsynarchive.comslideshare.net

Table 1: Key Named Reactions in Quinoline-4-Carboxylic Acid Synthesis
Reaction NameReactantsProductKey Features
Pfitzinger Reaction Isatin, Carbonyl compound (with α-methylene), BaseSubstituted quinoline-4-carboxylic acidVersatile for various substitutions. wikipedia.orgresearchgate.net
Doebner Reaction Aniline, Aldehyde, Pyruvic acidQuinoline-4-carboxylic acid derivativeThree-component reaction. iipseries.orgjptcp.com
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene groupSubstituted quinolineAcid or base-catalyzed condensation. wikipedia.orgorganic-chemistry.orgjk-sci.com
Combes Synthesis Aniline, β-Diketone2,4-Disubstituted quinolineAcid-catalyzed cyclization of a Schiff base intermediate. iipseries.orgwikipedia.org
Conrad-Limpach-Knorr Synthesis Aniline, β-Ketoester4-Hydroxyquinoline or 2-HydroxyquinolineProduct depends on reaction temperature. wikipedia.orgquimicaorganica.org
Doebner-Miller Reaction Aniline, α,β-Unsaturated carbonyl compoundQuinoline derivativeOften uses an in-situ generated unsaturated carbonyl. wikipedia.orgsynarchive.com

Coupling Reactions for Amide Bond Formation and Derivatization

Once the 2-phenylquinoline-4-carboxylic acid is obtained, the subsequent step is the formation of the amide bond with hexylamine (B90201) to yield N-hexyl-2-phenylquinoline-4-carboxamide. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid. nih.gov

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govpeptide.comchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemistrysteps.com To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.com The combination of EDC and HOBt is a widely used protocol for amide bond formation. acs.org

Other effective coupling reagents include phosphonium (B103445) salts like (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com These reagents are known for their high efficiency and ability to suppress racemization. peptide.com

An alternative approach involves converting the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with the amine to form the desired amide. nih.gov A one-pot procedure involving chlorination with thionyl chloride followed by amide formation has been described. acs.org More recent, "green" chemistry approaches aim to form amide bonds directly from carboxylic acids and amines without traditional coupling reagents, sometimes utilizing boron-based reagents or thioester intermediates. rsc.orgacs.org

Modifications and Functionalization of the Quinoline Ring System

The quinoline ring system of 2-phenylquinoline-4-carboxamide is amenable to further modification to generate a diverse range of analogs. nih.gov These modifications can be introduced either on the starting materials before the quinoline synthesis or on the pre-formed quinoline ring. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents at various positions of the quinoline ring, which can be challenging to achieve through classical methods. nih.govrsc.org

For instance, substitutions on the phenyl ring at the 2-position can be achieved by using appropriately substituted acetophenones in the Pfitzinger reaction or substituted benzaldehydes in the Doebner reaction. Similarly, substitutions on the benzo part of the quinoline ring can be accomplished by starting with substituted isatins or anilines. acs.org

Post-synthesis functionalization allows for the introduction of various groups. For example, nucleophilic aromatic substitution can be employed to introduce different amines at specific positions on the quinoline ring. acs.org Halogenation of the quinoline ring, for instance, can provide a handle for further transformations like Suzuki coupling reactions to introduce new aryl or heteroaryl groups. acs.orgnih.gov

Alkylation Strategies for N-hexyl Moiety Incorporation

The incorporation of the N-hexyl moiety is achieved through the amide bond formation step as described in section 2.1.2. The primary amine, n-hexylamine, serves as the nucleophile that reacts with the activated 2-phenylquinoline-4-carboxylic acid or its corresponding acyl chloride. The choice of solvent and base is crucial for the success of this reaction. Common solvents include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). nih.govacs.org Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used as bases to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.govnih.gov

Characterization Techniques for Structural Elucidation of this compound and Derivatives

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. researchgate.netresearchgate.netmdpi.com The characteristic signals for the aromatic protons on the quinoline and phenyl rings, the protons of the hexyl chain, and the amide N-H proton can be identified and assigned. researchgate.netmdpi.com

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their bonding environment (e.g., aromatic, aliphatic, carbonyl). researchgate.netresearchgate.net

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is employed to determine the precise molecular weight of the synthesized compound, which in turn confirms its elemental composition. researchgate.netnih.govmdpi.com

Infrared (IR) Spectroscopy is useful for identifying the presence of key functional groups. researchgate.net The characteristic stretching vibrations for the amide C=O and N-H bonds, as well as C=C and C=N bonds within the aromatic quinoline system, can be observed. researchgate.netresearchgate.net

X-ray Crystallography can provide unambiguous proof of the three-dimensional structure of crystalline derivatives, confirming the connectivity and stereochemistry of the molecule. researchgate.net

Elemental Analysis (CHN Analysis) is another technique used to confirm the empirical formula of the synthesized compounds by determining the percentage composition of carbon, hydrogen, and nitrogen. researchgate.net

Table 2: Spectroscopic Data for a Representative 2-Phenylquinoline-4-carboxamide DerivativeData for N-(4-chlorophenyl)-2-phenylquinoline-4-carboxamide researchgate.net
TechniqueObserved Data
¹H NMR (CDCl₃, δ ppm) 8.24-8.19 (m, 4H, Ar-H), 7.75 (s, 1H, Ar-H), 7.73-7.70 (t, J = 4.8 Hz, 1H, Ar-H), 7.58-7.52 (m, 4H, Ar-H), 7.42-7.38 (m, 2H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) 165.60, 152.13, 147.97, 144.49, 143.26, 138.19, 130.34, 129.89, 129.54, 129.17, 128.87, 127.92, 127.4, 125.5, 121.6, 119.54
IR (KBr, cm⁻¹) 3225 (N-H str.), 1645 (C=O str.), 1595 (C=N str.), 1557 (C=C str.)

Structure Activity Relationship Sar Studies of N Hexyl 2 Phenylquinoline 4 Carboxamide Derivatives

Influence of N-alkyl Chain Length and Substituents on Biological Activity

The N-alkyl chain at the carboxamide moiety of 2-phenylquinoline-4-carboxamide (B4668241) derivatives plays a crucial role in modulating their biological activity. Studies have demonstrated that the length and nature of this alkyl substituent can significantly impact the potency of these compounds.

Research on a series of N-alkylmorpholine derivatives has shown a clear structure-activity relationship where compounds with longer alkyl chains, specifically n-dodecyl to n-hexadecyl, exhibit the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). In contrast, derivatives with shorter chains (fewer than five carbon atoms) were found to be inactive, highlighting the importance of a certain lipophilicity for antibacterial action.

Similarly, in a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, it was observed that compounds with longer amide side chains at the ortho-position of the 2-phenyl group demonstrated stronger antibacterial activity. This suggests that the length of the N-alkyl chain directly influences the compound's ability to interact with its biological target. For instance, compounds with a chain of three bonds between the basic nitrogen terminus and the carbonyl group were more active than those with a shorter, two-bond chain.

Impact of Modifications on the 2-Phenyl Ring on Target Interaction and Activity

Modifications to the 2-phenyl ring of N-hexyl-2-phenylquinoline-4-carboxamide have been a key focus of SAR studies, revealing that the nature and position of substituents on this ring are critical determinants of biological activity. These studies have provided valuable insights into the electronic and steric requirements for potent target interaction, particularly in the context of anticancer activity.

One of the primary biological targets identified for this class of compounds is tubulin. Certain 2-phenylquinoline-4-carboxamide derivatives have been shown to inhibit tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. Molecular docking studies have indicated that these compounds bind to the colchicine (B1669291) binding site of tubulin.

A study on 2-phenylquinoline-4-carboxamide derivatives as tubulin polymerization inhibitors highlighted the potent cytotoxic activity of a compound designated as 7b . This compound, which features specific substitutions on the 2-phenyl ring, displayed IC50 values of 0.5 µM and 0.2 µM against SK-OV-3 and HCT116 cancer cell lines, respectively. The high potency of this derivative underscores the importance of the substitution pattern on the 2-phenyl ring for effective interaction with the colchicine binding site.

Further investigations into 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase (HDAC) inhibitors have provided more detailed SAR data regarding substitutions on the 2-phenyl ring. The findings from this research can be extrapolated to understand the structural requirements for other biological activities as well. The study revealed that:

Fluorine substitution is generally favorable for activity.

Chlorine, methyl, and methoxy substitutions on the phenyl ring tend to reduce the inhibitory potency.

These observations suggest that both electronic and steric factors of the substituents on the 2-phenyl ring play a significant role in the biological activity of these compounds. The presence of small, electron-withdrawing groups like fluorine appears to enhance activity, while bulkier or electron-donating groups may be detrimental.

Below is a data table summarizing the impact of various substituents on the 2-phenyl ring on the antiproliferative activity of 2-phenylquinoline-4-carboxamide derivatives against different cancer cell lines.

Compound ID2-Phenyl Ring SubstituentCancer Cell LineIC50 (µM)
7b Specific substitution pattern (unspecified in abstract)SK-OV-30.5
7b Specific substitution pattern (unspecified in abstract)HCT1160.2
Derivative with F FluoroVariousGenerally increased activity
Derivative with Cl ChloroVariousGenerally decreased activity
Derivative with CH3 MethylVariousGenerally decreased activity
Derivative with OCH3 MethoxyVariousGenerally decreased activity

Role of Substituents on the Quinoline (B57606) Core in Modulating Efficacy and Selectivity

Substitutions on the quinoline core of this compound provide another avenue for modulating the biological activity, efficacy, and selectivity of these compounds. The quinoline ring system is a privileged scaffold in medicinal chemistry, and its decoration with various functional groups can fine-tune the pharmacological properties of the molecule.

The introduction of substituents such as chloro and methoxy groups at different positions on the quinoline core can significantly influence the electronic distribution, lipophilicity, and steric profile of the entire molecule. These changes, in turn, affect how the compound interacts with its biological target and can lead to improved potency and selectivity.

In a study of quinoline-6-carboxamide derivatives, it was found that the attachment of the quinoline group influenced the compound's potency. This suggests that the quinoline core itself is a critical determinant of biological activity and that its substitution pattern can be optimized to enhance efficacy.

While specific SAR data for a systematic variation of substituents on the quinoline core of this compound is not extensively detailed in the provided search results, the importance of such modifications is evident from studies on related quinoline derivatives. The following table illustrates the potential impact of quinoline core substituents based on findings from analogous compound series.

Quinoline Core SubstituentPositionPotential Impact on ActivityRationale
Chloro 4Can influence reactivity and electronic propertiesThe electron-withdrawing nature of chlorine can alter the charge distribution of the quinoline ring.
Methoxy 7Can modulate lipophilicity and steric interactionsThe methoxy group can affect how the molecule fits into a binding pocket and its ability to cross cell membranes.
Various MultipleCan be optimized for improved potency and selectivitySystematic variation of substituents is a key strategy in drug discovery to fine-tune the pharmacological profile.

Further research focusing on the systematic substitution of the quinoline core of this compound is warranted to fully elucidate the role of these modifications in modulating efficacy and selectivity for various biological targets.

Conformational Analysis and its Correlation with Observed Biological Profiles

Molecular docking studies have provided valuable insights into the preferred conformation of 2-phenylquinoline-4-carboxamide derivatives when bound to their target. For instance, in the case of tubulin inhibitors from this class, a potent derivative, compound 7b , was shown through molecular docking to bind to the colchicine site of tubulin. This binding mode involves a specific orientation of the 2-phenylquinoline-4-carboxamide scaffold within the binding pocket, which is crucial for its inhibitory activity. The docking study helps to rationalize the observed structure-activity relationships, explaining why certain substituents on the 2-phenyl ring and the quinoline core enhance or diminish activity.

While a detailed conformational analysis of this compound itself is not explicitly available in the provided search results, studies on structurally related compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolines, have demonstrated the importance of conformational preferences for biological activity. These studies utilize computational methods to explore the potential energy surface of the molecule and identify low-energy, stable conformations. The correlation of these preferred conformations with the observed biological profiles can then provide a deeper understanding of the pharmacophore, which is the precise arrangement of functional groups required for biological activity.

Molecular Mechanisms and Biological Activities of N Hexyl 2 Phenylquinoline 4 Carboxamide Derivatives Pre Clinical and in Vitro Investigations

Anticancer and Antiproliferative Activities

Derivatives of N-hexyl-2-phenylquinoline-4-carboxamide have emerged as a promising class of compounds with potent anticancer and antiproliferative activities. Their efficacy has been demonstrated across a range of cancer cell lines, where they exhibit cytotoxic effects and inhibit the uncontrolled growth characteristic of cancer cells. These activities are attributed to a variety of underlying molecular mechanisms, which are being actively investigated to develop more effective cancer therapies.

Inhibition of Cellular Proliferation in Cancer Cell Lines

A novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been synthesized and evaluated for its antiproliferative activity against several human cancer cell lines. nih.gov Notably, these compounds have shown potent cytotoxic effects in vitro. For instance, one derivative, compound 7b, displayed significant activity against SK-OV-3 and HCT116 cell lines, with IC50 values of 0.5 and 0.2μM, respectively. nih.gov The antiproliferative effects of these derivatives were also observed in other cancer cell lines, including Hela, A549, and MDA-MB-468. nih.gov The inhibitory action of these compounds on cellular proliferation is a key indicator of their potential as anticancer agents.

In other studies, quinoline (B57606) and quinolone derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells. nih.gov The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis. nih.gov Furthermore, long double-stranded RNAs (dsRNAs) have been shown to inhibit the proliferation of SK-N-MC human cancer cells. nih.gov The targeted inhibition of cancer cell proliferation, while sparing normal cells, is a critical goal in the development of new cancer treatments.

Antiproliferative Activity of 2-Phenylquinoline-4-Carboxamide Derivatives

Compound Cell Line IC50 (µM)
Compound 7b SK-OV-3 0.5
HCT116 0.2

This table summarizes the potent cytotoxic activity of compound 7b against specific cancer cell lines.

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

A significant mechanism through which this compound derivatives exert their anticancer effects is by modulating the cell cycle, a tightly regulated process that governs cell division. Several studies have shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This arrest prevents cancer cells from entering mitosis and subsequently dividing, thereby halting their proliferation.

Flow cytometry analysis has revealed that selected 2-phenylquinoline-4-carboxamide derivatives cause a disruption of the mitotic spindle assembly, leading to an arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net This effect on the cell cycle is correlated with the observed proliferation inhibitory activity of these compounds. nih.govresearchgate.net For example, a specific derivative, D28, was found to induce G2/M cell cycle arrest in K562 cells, contributing to its anticancer effects. nih.govnih.gov Similarly, another compound, 5k, also demonstrated the ability to arrest the cell cycle at the G2/M phase. researchgate.net The induction of G2/M arrest is a common mechanism for many anticancer agents and highlights the therapeutic potential of this class of compounds. nih.govmdpi.comnih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

In addition to halting cell cycle progression, this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy.

Mechanistic studies have revealed that these compounds can trigger apoptotic pathways, leading to the self-destruction of cancer cells. For instance, the anticancer effects of the derivative D28 in K562 cells were found to be significantly contributed by the promotion of apoptosis. nih.govnih.gov Fluorescence microscopic analysis using staining dyes like DAPI and propidium (B1200493) iodide has confirmed that quinoline and quinolone derivatives can induce chromatin condensation and nuclear fragmentation, which are hallmark features of apoptosis. nih.gov The ability of these compounds to induce apoptosis was observed in various cancer cell lines, including MCF-7, K-562, and HeLa cells. nih.gov The pro-apoptotic activity of these derivatives underscores their potential as effective anticancer agents. nih.gov

Interference with Specific Oncogenic Signaling Pathways

The anticancer activity of this compound derivatives is also linked to their ability to interfere with specific oncogenic signaling pathways. These pathways are often dysregulated in cancer cells and play a crucial role in tumor growth and survival.

One of the key signaling pathways modulated by these compounds is the one involving histone deacetylases (HDACs). nih.govnih.govfrontiersin.org HDACs are enzymes that play a critical role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. nih.govfrontiersin.org Additionally, some chalcone (B49325) derivatives have been shown to modulate the Akt, Erk1/2, and NF-κB signaling pathways, which are all important in cell survival and proliferation. nih.govmdpi.com The interference with these oncogenic signaling pathways provides a molecular basis for the anticancer effects of these compounds and suggests potential targets for therapeutic intervention.

Targeting of Tubulin Polymerization

A significant mechanism of action for a novel series of 2-phenylquinoline-4-carboxamide derivatives is the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of tubulin polymerization, these compounds can interfere with cell division and induce cell death.

The antiproliferative activity of these derivatives has been shown to correlate with their ability to inhibit tubulin polymerization and their binding to the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net For example, compound 7b, which displayed potent cytotoxic activity, was found to be a promising inhibitor of tubulin polymerization. nih.gov Molecular docking analysis has further confirmed the interaction of this compound at the colchicine binding site of tubulin. nih.gov The targeting of tubulin polymerization is a clinically validated strategy in cancer chemotherapy, and these findings suggest that 2-phenylquinoline-4-carboxamide derivatives represent a new class of tubulin polymerization inhibitors with therapeutic potential. researchgate.netnih.govmdpi.com

Tubulin Polymerization Inhibition

Compound IC50 (µM)
Compound 3b 13.29
Compound 3d 13.58
Compound 8 22.21
Compound 13 24.73
Colchicine (Reference) 9.21

This table presents the IC50 values for the inhibition of tubulin polymerization by selected compounds, with colchicine as a reference standard.

Histone Deacetylase (HDAC) Inhibition and Isoform Selectivity

A key molecular target for some 2-phenylquinoline-4-carboxylic acid derivatives is the family of histone deacetylases (HDACs). nih.govnih.govfrontiersin.org HDACs are enzymes that play a crucial role in the regulation of gene expression, and their aberrant activity is often associated with cancer. nih.govfrontiersin.org Inhibition of HDACs has emerged as a promising strategy for cancer treatment. nih.govnih.govfrontiersin.org

In the search for novel HDAC inhibitors, a series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated. nih.govnih.govfrontiersin.org Notably, some of these compounds exhibited significant inhibitory activity and selectivity for specific HDAC isoforms. For example, the active compound D28 and its analog D29 showed remarkable selectivity for HDAC3 over other class I HDACs (HDAC1 and HDAC2) and HDAC6. nih.govnih.govfrontiersin.org The selective inhibition of HDAC3 is considered a promising approach for cancer therapy due to its specific role in the development of cancer. nih.govfrontiersin.org The discovery of these isoform-selective HDAC inhibitors provides a basis for the development of more targeted and potentially less toxic anticancer drugs. nih.govfrontiersin.org

HDAC Inhibitory Activity and Selectivity

Compound Target IC50 (µM)
D28 HDAC3 24.45
D29 HDAC1 32.59
HDAC2 183.5
HDAC3 0.477
HDAC6 >1,000

This table shows the inhibitory concentrations (IC50) of compounds D28 and D29 against different HDAC isoforms, highlighting the HDAC3 selectivity of D29.

DNA Damage Response (DDR) Kinase Inhibition (e.g., ATM, ATR, DNA-PKcs)

The DNA Damage Response (DDR) is a crucial signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. Key kinases in this pathway include Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Inhibition of these kinases is a promising strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents.

While the broader class of quinoline derivatives has been investigated for various biological activities, current research available through extensive database searches does not provide specific evidence for the direct inhibition of the DDR kinases ATM, ATR, or DNA-PKcs by This compound . Further focused studies are required to determine if this particular compound or its close derivatives possess activity against these key components of the DNA damage response pathway.

Inhibition of Receptor Tyrosine Kinases (e.g., c-Met)

Receptor tyrosine kinases (RTKs) are cell surface receptors that play critical roles in cellular processes, and their dysregulation is often implicated in cancer. The c-Met receptor, also known as hepatocyte growth factor receptor, is a well-established target in cancer therapy due to its role in tumor cell proliferation, migration, and invasion. nih.gov

The quinoline scaffold is a common feature in many c-Met inhibitors. nih.gov However, based on the available scientific literature, there are no specific preclinical or in vitro studies that have evaluated This compound for its inhibitory activity against the c-Met receptor tyrosine kinase. Research in this area has focused on other substituted quinoline derivatives, and further investigation is needed to ascertain the potential of the N-hexyl derivative as a c-Met inhibitor.

Agonistic Effects on Sirtuins (e.g., SIRT6)

Sirtuins are a class of proteins that possess either histone deacetylase or mono-ribosyltransferase activity and are involved in regulating various cellular processes, including aging, metabolism, and DNA repair. SIRT6, in particular, has emerged as a tumor suppressor, and its activation is considered a potential therapeutic strategy in oncology.

While research has explored the activation of SIRT6 by quinoline-4-carboxamide derivatives, there is no direct evidence in the reviewed literature to suggest that This compound functions as a SIRT6 agonist. Studies have identified other derivatives with different substitution patterns at the N-position of the carboxamide that exhibit SIRT6-activating properties. Therefore, the agonistic effect on SIRT6 for the N-hexyl derivative remains to be elucidated through specific experimental validation.

Antimicrobial and Anti-infective Properties

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

A series of 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties. nih.govnih.gov While data for the specific N-hexyl derivative is not explicitly detailed in the primary literature reviewed, studies on closely related amide derivatives provide insight into the potential of this chemical class. The structural modifications of the parent 2-phenyl-quinoline-4-carboxylic acid have been shown to influence antibacterial efficacy. nih.gov

In one study, various amide derivatives of 2-phenyl-quinoline-4-carboxylic acid were tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov The results, measured by the minimum inhibitory concentration (MIC) in μg/mL, indicated that some compounds displayed notable activity against Staphylococcus aureus, while activity against other strains varied. For instance, compound 5a₄ (N-(2-(diethylamino)ethyl)-2-(2-nitrophenyl)quinoline-4-carboxamide) showed the best inhibition against S. aureus with an MIC of 64 μg/mL, and compound 5a₇ (N-(2-morpholinoethyl)-2-(2-nitrophenyl)quinoline-4-carboxamide) was most active against Escherichia coli with an MIC of 128 μg/mL. nih.govnih.gov Activity against Bacillus subtilis, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) was generally weaker for the tested derivatives. nih.gov

Table 1: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Amide Derivatives

Compound Substituent (R) S. aureus (MIC μg/mL) E. coli (MIC μg/mL) B. subtilis (MIC μg/mL) P. aeruginosa (MIC μg/mL) MRSA (MIC μg/mL)
5a₄ -CH₂CH₂N(C₂H₅)₂ 64 >256 >256 >256 >256
5a₇ -CH₂CH₂-morpholino >256 128 >256 >256 >256
5b₄ N-(2-(diethylamino)ethyl)-2-(4-chlorophenyl)quinoline-4-carboxamide >256 >256 >256 >256 Moderate Activity

Data extracted from studies on 2-phenyl-quinoline-4-carboxylic acid derivatives. nih.govnih.gov The specific activity of the N-hexyl derivative was not reported.

Antifungal Efficacy

The investigation into the antifungal properties of This compound and its close analogs is not extensively documented in the available scientific literature. While the quinoline core is present in some antifungal agents, specific studies detailing the efficacy of this particular derivative against various fungal strains are lacking. Broader studies on quinoline-carboxamides have occasionally included antifungal screening, but no specific data for the N-hexyl-phenyl derivative could be retrieved. nih.govnih.gov Further research is necessary to determine the potential of this compound as an antifungal agent.

Antimalarial Activity and Multi-stage Inhibition

The quinoline scaffold is a cornerstone of many antimalarial drugs. Research into novel quinoline-4-carboxamides has identified potent antimalarial candidates. nih.govnih.govlshtm.ac.uk A notable example is the compound DDD107498, which emerged from a phenotypic screen against the blood stage of Plasmodium falciparum. nih.govnih.govlshtm.ac.uk This compound, a 2,6-disubstituted quinoline-4-carboxamide, exhibits multi-stage activity against the malaria parasite, including activity against drug-resistant strains. nih.govnih.govlshtm.ac.uk

However, the structure of DDD107498 is distinct from This compound . The development program for DDD107498 involved extensive structure-activity relationship (SAR) studies, where modifications at various positions of the quinoline ring and the carboxamide side chain were explored to optimize potency and pharmacokinetic properties. nih.gov At present, there is no specific published data to indicate that This compound itself has been evaluated for its antimalarial activity or its potential for multi-stage inhibition of the Plasmodium parasite.

Anti-Trypanosomal Activityfrontiersin.org

The quinoline scaffold is a key structural motif in the search for new therapeutic agents against trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma. While research on the specific compound this compound is limited, studies on related quinoline carboxamide derivatives have shown significant in vitro activity against Trypanosoma brucei gambiense, the causative agent of sleeping sickness.

In one study, a series of new amide derivatives of 3-aminoquinoline (B160951) bearing a substituted benzenesulphonamide moiety were synthesized and evaluated. plos.orgnih.govsemanticscholar.org Several of these compounds demonstrated potent antitrypanosomal activity, with IC₅₀ values in the low nanomolar range, surpassing the activity of the standard drug melarsoprol (B1676173) (IC₅₀ 5 nM). plos.org The most promising agents were compounds 11n and 11v , both exhibiting an IC₅₀ of 1.0 nM. plos.orgsemanticscholar.org The structure-activity relationship (SAR) indicated that the nature of the amino acid and the substitution on the benzenesulphonamide ring were crucial for activity. Specifically, derivatives of L-valine, L-hydroxyproline, and L-proline were the most active. plos.org Furthermore, a 4-nitro substituent on the benzenesulphonamide ring generally conferred greater potency than a 4-methyl or an unsubstituted ring. plos.org

Another study on 2,4-bis[(substituted-aminomethyl)phenyl]quinoline-like derivatives also highlighted the potential of this class of compounds against protozoan parasites. While a quinoline derivative was the most potent antimalarial, a related quinazoline (B50416) compound, 3h , was identified as the most effective antitrypanosomal candidate against T. brucei brucei, with a selectivity index of 43. tandfonline.com

**Table 1: In Vitro Anti-Trypanosomal Activity of Selected Quinoline Carboxamide Derivatives against *T. b. gambiense***

Compound Structure Description IC₅₀ (nM) Reference
11n L-valine-based 4-nitrobenzenesulphonamide derivative 1.0 plos.org
11v L-proline-based 4-nitrobenzenesulphonamide derivative 1.0 plos.org
11g L-hydroxyproline-based benzenesulphonamide derivative 2.0 plos.org
11w L-proline-based benzenesulphonamide derivative 2.0 plos.org
11f L-valine-based benzenesulphonamide derivative 3.0 plos.org
11o L-valine-based 4-methylbenzenesulphonamide derivative 3.0 plos.org
11x L-proline-based 4-methylbenzenesulphonamide derivative 3.0 plos.org
Melarsoprol Standard Drug 5.0 plos.org

Antimycobacterial Activityrsc.org

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antimycobacterial agents. The quinoline core is a validated pharmacophore in this field, with quinolone derivatives being a critical class of anti-TB drugs.

Research into new quinolone derivatives has identified compounds with potent activity against the virulent H37Rv strain of M. tuberculosis and clinical MDR strains. alliedacademies.org A screening effort and subsequent structure-activity relationship (SAR) optimization led to the synthesis of a series of quinolone derivatives. Among these, compounds 6b6 , 6b12 , and 6b21 were particularly noteworthy. alliedacademies.org These compounds displayed minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against the H37Rv strain. alliedacademies.org Crucially, they retained excellent activity against the tested MDR-TB strain, with compound 6b21 showing an MIC of 0.9 µg/mL. alliedacademies.org Further testing revealed that these compounds were non-toxic to Vero and A549 mammalian cell lines and that compound 6b21 specifically inhibits M. tuberculosis without broad-spectrum antibacterial effects. alliedacademies.org

Table 2: In Vitro Antimycobacterial Activity of Selected Quinolone Derivatives

Compound MIC vs. M. tuberculosis H37Rv (µg/mL) MIC vs. MDR-TB strain (µg/mL) Reference
6b6 1.2 3.0 alliedacademies.org
6b12 3.0 2.9 alliedacademies.org
6b21 1.5 0.9 alliedacademies.org

Anti-inflammatory and Immunomodulatory Effectsabacademies.org

Derivatives of 2-phenylquinoline-4-carboxamide have been investigated for their potential anti-inflammatory properties. Quinolines are known to possess a wide range of pharmacological effects, including anti-inflammatory action. abacademies.orgnih.gov

In a preclinical study using a carrageenan-induced paw edema model in rats, several newly synthesized 2-phenylquinoline-4-carboxamide derivatives were evaluated. abacademies.org The compounds were synthesized starting from 2-phenylquinoline-4-carbohydrazide. The study found that one derivative, compound 5 , which incorporates a ribosylhydrazon moiety, exhibited significant anti-inflammatory activity. abacademies.orgnih.gov The effect of this compound was comparable to that of the reference non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. abacademies.org This finding suggests that the 2-phenylquinoline-4-carboxamide scaffold is a promising template for developing novel anti-inflammatory agents. abacademies.org

Table 3: Anti-inflammatory Activity of a 2-Phenylquinoline-4-carboxamide Derivative

Compound Edema Inhibition (%) after 3h Reference
Compound 5 45.6 abacademies.org
Diclofenac 48.3 abacademies.org

Neuroprotective Potentialabacademies.org

The quinoline framework is considered a privileged structure in medicinal chemistry and has been explored for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.govresearchgate.net While direct experimental data on the neuroprotective effects of this compound is not available, computational studies have been performed on large libraries of quinoline derivatives to predict their neuroprotective capabilities. nih.govnih.gov

One comprehensive in silico study designed and analyzed over 8,500 quinoline derivatives for properties relevant to neuroprotection. nih.govresearchgate.net The investigation focused on predicting antioxidant activity through radical scavenging mechanisms and the potential to inhibit key enzymes implicated in neurodegeneration, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govresearchgate.net The results of these molecular docking simulations suggested that certain quinoline derivatives are expected to act as inhibitors of these enzymes. nih.govnih.gov Based on a combination of predicted bioavailability, low toxicity, and potent antioxidant and enzyme-inhibitory activity, the studies proposed several quinoline derivatives as promising multifunctional candidates for further investigation against neurodegenerative diseases. nih.gov This theoretical work underscores the potential of the quinoline scaffold in the design of future neuroprotective agents.

Other Reported Biological Activities (e.g., Cholesteryl Ester Transfer Protein (CETP) inhibition, Carbonic Anhydrase Inhibition)nih.govnih.govresearchgate.net

The 2-phenylquinoline-4-carboxamide scaffold and its isomers are versatile structures that have been explored as inhibitors of various enzymes.

Cholesteryl Ester Transfer Protein (CETP) Inhibition CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels. While research on 2-phenylquinoline-4-carboxamide as a CETP inhibitor is scarce, studies on the isomeric quinoline-3-carboxamide (B1254982) scaffold have demonstrated significant potential. A series of novel 6-arylquinoline-3-carboxamide derivatives were designed and synthesized as CETP inhibitors. bohrium.com Several of these compounds showed considerable activity, with compounds 24 (a p-tolyl amide) and 26 (a t-butyl substituted amide) displaying the best inhibitory activity, achieving an 80.1% inhibition rate, which was comparable to the positive control drug, dalcetrapib. bohrium.comnih.gov This highlights the utility of the quinoline carboxamide core in designing potent CETP inhibitors.

Carbonic Anhydrase (CA) Inhibition Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Certain isoforms, particularly the transmembrane CAs (hCA IX and XII), are associated with tumors and are targets for anticancer drugs. A novel series of 2-phenylquinoline-4-carboxamide derivatives linked to a benzene (B151609) sulfonamide moiety were synthesized and evaluated for their inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII). Many of these compounds showed potent, nanomolar-level inhibition and demonstrated isoform selectivity. For instance, compound 5b was a highly effective inhibitor of hCA II (Kᵢ = 7.1 nM) and hCA IX (Kᵢ = 6.5 nM), while compound 9e was a potent and selective inhibitor of the tumor-associated isoform hCA XII (Kᵢ = 6.7 nM). These findings indicate that the 2-phenylquinoline-4-carboxamide scaffold is an excellent starting point for developing potent and isoform-selective CA inhibitors.

Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected 2-Phenylquinoline-4-carboxamide Derivatives (Inhibition Constant Kᵢ, nM)

Compound hCA I hCA II hCA IX hCA XII Reference
5b 102.4 7.1 6.5 39.4
5h 136.5 68.3 45.2 8.8
5i 121.8 34.1 9.1 48.5
9b 91.8 15.6 9.7 51.2
9c 105.7 9.6 32.4 65.3
9d 128.4 12.8 41.5 6.9
9e 142.1 19.5 38.4 6.7
Acetazolamide (Standard) 250 12 25 5.7

Computational and Theoretical Investigations of N Hexyl 2 Phenylquinoline 4 Carboxamide and Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-hexyl-2-phenylquinoline-4-carboxamide and its analogues, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their interactions.

Researchers have extensively used molecular docking to screen libraries of quinoline-4-carboxamide derivatives against various protein targets implicated in diseases like cancer and malaria. nih.govnih.govresearchgate.net These studies help in understanding how the ligands fit into the active site of the receptor and which interactions are crucial for binding. For instance, docking studies on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives identified compound 7a as a potent inhibitor of phosphoinositide-dependent protein kinase-1 (PDK1), with a strong binding energy of -10.2 kcal/mol. nih.gov Similarly, investigations into 2-phenylquinoline-4-carboxamide (B4668241) derivatives as tubulin polymerization inhibitors revealed that compound 7b interacts effectively at the colchicine (B1669291) binding site of tubulin. nih.gov

Key interactions frequently observed in these studies include hydrogen bonds between the carboxamide group and specific amino acid residues in the target's active site, as well as hydrophobic interactions involving the phenyl and quinoline (B57606) rings. researchgate.netnih.gov For example, in the case of PI3Kα inhibitors, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives were shown to form H-bonds with key binding residues within the kinase domains. mdpi.com These insights are critical for optimizing the lead compounds to enhance their binding affinity and selectivity.

Table 1: Molecular Docking Results for Quinoline-4-carboxamide Analogues
Analogue/CompoundProtein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 7a (a diphenylquinoline-4-carboxamide derivative)PDK11OKY-10.2Not specified nih.gov
Compound 7b (a 2-phenylquinoline-4-carboxamide derivative)Tubulin (Colchicine binding site)Not specifiedNot specifiedNot specified nih.gov
Compound 16 (an N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide)PI3Kα2RD0Not specifiedForms H-bonds with kinase domain residues mdpi.com
Compound 17 (a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative)P-glycoprotein6C0V-9.22Involves hydrophobic and H-bond interactions nih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event in a biological environment.

For quinoline-4-carboxamide analogues, MD simulations have been employed to validate the binding poses predicted by docking and to assess the conformational stability of the ligand-receptor complex. A study on a novel quinoline-4-carboxamide derivative, compound 7a, docked against PDK1, utilized MD simulations to explore conformational changes during their interaction. nih.gov The simulations confirmed the stability of the compound within the active site of the 1OKY protein, reinforcing its potential as an anti-colon cancer agent. nih.gov Such studies are crucial for confirming that the interactions predicted by docking are maintained over a period of time, thus ensuring the stability and potential efficacy of the compound.

Quantum Chemical Calculations (e.g., DFT methods) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, properties, and reactivity of molecules. rsdjournal.orgsemanticscholar.org These calculations provide insights that are not readily accessible through experimental means.

In the study of quinoline-4-carboxamide analogues, DFT has been used to determine the molecule's electrical properties. nih.gov For instance, the molecular electrostatic potential (MEP) map, derived from DFT calculations, is used to evaluate the charge distribution on the molecular surface. nih.gov This information helps in understanding how the molecule will interact with its biological target. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's reactivity and kinetic stability. These quantum mechanical descriptors are vital for explaining the observed biological activity and for designing new derivatives with improved electronic properties for better target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can predict the activity of newly designed, unsynthesized compounds. nih.gov

For analogues of this compound, QSAR studies have been developed to predict their biological activities, such as anticancer or P-glycoprotein inhibitory effects. nih.gov In one such study, a QSAR model was developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to combat cancer multidrug resistance. nih.gov The model successfully correlated molecular descriptors (numerical representations of molecular properties) with the inhibitory activity towards P-glycoprotein. nih.gov Such models are valuable tools for lead optimization, as they guide the modification of the molecular structure to enhance the desired biological activity.

Table 2: Example of a QSAR Model for Quinoline Derivatives
Model TypeTarget ActivityKey FindingsReference
Gradient Boosting (catboost)P-glycoprotein inhibitionAchieved high predictive quality with R² of 95% and RMSE of 0.283, based on a single descriptor. nih.gov

Pharmacophore Model Development

Pharmacophore modeling is another crucial computational technique used in drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and exert its activity.

Pharmacophore models have been developed for classes of compounds that include quinoline structures. For example, a pharmacophore model was generated from known antioxidant agents, which included features like an aromatic ring and hydrogen bond acceptors. nih.gov This model was then used as a template for the virtual screening of compound databases to identify new potential antioxidants. nih.gov Subsequently, new quinoline derivatives were synthesized based on their correlation with the pharmacophore model, and some of these new compounds exhibited good antioxidant activity. nih.gov This approach demonstrates the utility of pharmacophore models in identifying novel scaffolds and guiding the design of new, active molecules based on a set of common structural features responsible for a specific biological effect.

Future Directions in Academic Research and Pre Clinical Therapeutic Development

Exploration of Novel Synthetic Pathways and Analogues

The future of N-hexyl-2-phenylquinoline-4-carboxamide research is intrinsically linked to the development of innovative and efficient synthetic methodologies. While classical methods like the Pfitzinger and Doebner reactions have been foundational in constructing the quinoline (B57606) core, contemporary research is exploring more versatile and sustainable approaches. plos.orgnih.gov

Future synthetic endeavors will likely focus on:

Advanced Coupling Reactions: The use of Suzuki and other cross-coupling reactions has enabled the introduction of a wide array of substituents onto the quinoline scaffold, significantly expanding the chemical space for analogue development. arabjchem.orgresearchgate.net Further exploration of novel catalysts and coupling partners will be crucial for creating libraries of derivatives with diverse electronic and steric properties.

Green Chemistry Approaches: The use of nanocatalysts, such as those based on copper or iron oxides, presents an environmentally benign alternative for quinoline synthesis. nih.govnih.govacs.org These methods often offer high yields, solvent-free conditions, and the potential for catalyst recycling, aligning with the principles of sustainable chemistry. nih.govacs.org

Combinatorial Synthesis: The generation of diverse libraries of 2-phenylquinoline-4-carboxamide (B4668241) analogues is essential for comprehensive structure-activity relationship (SAR) studies. High-throughput combinatorial synthesis, coupled with efficient purification and characterization techniques, will accelerate the discovery of lead compounds with optimized properties.

The synthesis of a diverse range of analogues is paramount for probing the full therapeutic potential of this chemical class. By systematically modifying the substituents on the phenyl ring, the quinoline nucleus, and the carboxamide moiety, researchers can fine-tune the pharmacological profile of these compounds.

In-depth Mechanistic Studies at the Molecular and Cellular Levels

A thorough understanding of the molecular and cellular mechanisms of action is critical for the rational design of next-generation this compound derivatives. Current research has implicated several key cellular pathways in the therapeutic effects of this compound class.

Future mechanistic studies should aim to:

Elucidate Target Engagement: While several potential targets have been identified, including histone deacetylases (HDACs), tubulin, and various protein kinases, direct evidence of target engagement and the downstream consequences of this interaction are often lacking. nih.govmdpi.com Advanced techniques such as thermal shift assays, photo-affinity labeling, and chemoproteomics can provide definitive evidence of target binding.

Investigate Signal Transduction Pathways: Many 2-phenylquinoline-4-carboxamide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. mdpi.comnih.gov Future research should focus on dissecting the specific signaling cascades involved, including the roles of key proteins like Bcl-2, caspases, and cyclin-dependent kinases. nih.gov

Explore Novel Mechanisms: The broad biological activity of quinoline derivatives suggests that they may have multiple mechanisms of action. arabjchem.org Unbiased screening approaches, such as phenotypic screening and transcriptomic analysis, could reveal novel targets and pathways modulated by these compounds, potentially opening up new therapeutic applications.

Potential Molecular Target Therapeutic Area Key Research Findings
Histone Deacetylases (HDACs)CancerCertain derivatives exhibit selective inhibition of HDAC3, leading to cell cycle arrest and apoptosis. mdpi.comnih.govfrontiersin.org
TubulinCancerSome analogues inhibit tubulin polymerization, disrupting mitotic spindle formation and inducing G2/M phase arrest. semanticscholar.org
Signal Transducer and Activator of Transcription 3 (STAT3)CancerDerivatives have been designed to disrupt STAT3 signaling, a key pathway in cancer cell proliferation and survival. arabjchem.org
Bcl-2 Family ProteinsCancerQuinoline-based heterocycles have been developed as Bcl-2 inhibitors, promoting apoptosis in cancer cells. nih.gov
TopoisomerasesCancerCertain quinoline carboxamides have been identified as potent topoisomerase inhibitors. nih.gov
Protein KinasesCancer, InflammationThe quinoline scaffold is a privileged structure for the development of inhibitors of various protein kinases involved in cell signaling. nih.gov

Advanced In Vitro and Ex Vivo Efficacy Evaluations

Robust pre-clinical evaluation of this compound analogues is essential to identify the most promising candidates for further development. This requires moving beyond simple 2D cell culture models to more physiologically relevant systems.

Future efficacy evaluations should incorporate:

3D Spheroid and Organoid Models: These models more accurately recapitulate the complex microenvironment of tissues and tumors, providing a more predictive assessment of drug efficacy.

Ex Vivo Patient-Derived Tissues: The use of fresh tumor biopsies or other patient-derived tissues allows for the evaluation of drug activity in a setting that reflects the heterogeneity of human disease.

High-Content Imaging and Analysis: This technology enables the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of the cellular response to drug treatment.

Compound Class In Vitro/Ex Vivo Model Observed Activity
2-Phenylquinoline-4-carboxamide DerivativesVarious Cancer Cell LinesAntiproliferative activity, induction of apoptosis, cell cycle arrest. nih.govrsc.org
Quinoline-based Oxadiazole AnaloguesBcl-2-expressing Cancer Cell LinesSub-micromolar anti-proliferative activity. nih.gov
2-Phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamidesCancer and Non-malignant Cell LinesCytotoxic activity. rsc.org
Aryl Derivatives of AminoquinolineTrypanosoma cruzi and Leishmania mexicanaAntiproliferative activity against parasites. nih.gov

Combination Studies with Established Therapeutic Agents

The future of many targeted therapies lies in their use in combination with existing drugs. nih.gov Combination therapy can enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov

Future research in this area should focus on:

Identifying Synergistic Interactions: High-throughput screening of this compound analogues in combination with a panel of approved drugs can identify synergistic or additive interactions. elifesciences.org

Elucidating the Mechanisms of Synergy: Once synergistic combinations are identified, it is crucial to understand the underlying molecular mechanisms. This knowledge can inform the design of more effective combination regimens.

Pre-clinical and Clinical Evaluation of Combinations: Promising combinations should be rigorously tested in pre-clinical models and, ultimately, in well-designed clinical trials.

While direct combination studies with this compound are yet to be published, the broader class of quinoline derivatives has shown promise in combination with other agents, such as enhancing the activity of antibiotics. nih.gov

Development of Targeted Delivery Systems for this compound Derivatives

Many promising therapeutic compounds are limited by poor solubility, unfavorable pharmacokinetic properties, or off-target toxicity. Targeted delivery systems can address these challenges by encapsulating the drug and directing it to the desired site of action. plos.orgresearchgate.net

Future research in drug delivery for this compound class should explore:

Liposomal Formulations: Liposomes are versatile carriers that can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility and bioavailability. mdpi.comnih.gov The surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to enhance delivery to specific cell types. plos.org

Nanoparticle-based Systems: A variety of nanoparticles, including polymeric nanoparticles and magnetic nanoparticles, are being investigated for drug delivery. nih.govacs.org These systems can be engineered to provide controlled release of the drug and to target specific tissues or organs.

Antibody-Drug Conjugates (ADCs): For compounds with high potency, conjugation to a monoclonal antibody that recognizes a tumor-specific antigen can provide highly targeted delivery, minimizing systemic toxicity.

The development of effective drug delivery systems will be a critical step in translating the therapeutic potential of this compound and its analogues from the laboratory to the clinic.

Q & A

Q. What are the standard synthetic routes for N-hexyl-2-phenylquinoline-4-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via the Doebner reaction, starting with aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by amidation with hexylamine. Key steps include cyclization under acidic conditions and purification via recrystallization. Yield optimization requires precise control of temperature (80–100°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of intermediates. For example, incomplete amidation due to excess hexylamine can lead to byproducts, requiring column chromatography for separation .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • ¹H/¹³C-NMR : Confirm the quinoline core and substituents (e.g., phenyl and hexyl groups). Key signals include aromatic protons (δ 7.2–8.5 ppm) and the carboxamide NH (δ 10.2–10.5 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 363.18).
  • HPLC : Assess purity (>95% recommended for biological assays). Discrepancies in NMR splitting patterns may indicate stereochemical impurities, necessitating repeated crystallization .

Q. What are the recommended protocols for handling hygroscopic intermediates during synthesis?

Intermediate 2-phenylquinoline-4-carboxylic acid is hygroscopic. Store under inert gas (N₂/Ar) at –20°C in sealed containers. Use anhydrous solvents (e.g., THF) during reactions to prevent hydrolysis. Monitor moisture content via Karl Fischer titration .

Advanced Research Questions

Q. How can contradictory MIC (Minimum Inhibitory Concentration) data in antibacterial assays be resolved?

Contradictions often arise from strain-specific resistance or assay variability (e.g., agar diffusion vs. broth dilution). For example, N-hexyl derivatives may show MIC = 64 µg/mL against Staphylococcus aureus but 128 µg/mL against Escherichia coli. Standardize protocols:

  • Use CLSI guidelines for inoculum preparation.
  • Include positive controls (e.g., ciprofloxacin).
  • Validate results with triplicate experiments and statistical analysis (p < 0.05) .

Q. What strategies optimize the selectivity of this compound against Gram-positive vs. Gram-negative bacteria?

Modify the hexyl chain length or introduce electronegative groups (e.g., halogens) to enhance membrane penetration. For instance:

  • Shorter chains (C4) : Improve solubility but reduce potency.
  • Branched chains (e.g., cyclohexyl) : Increase lipophilicity, enhancing Gram-positive activity. SAR studies suggest that the carboxamide group is critical for target binding (e.g., DNA gyrase inhibition) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software clarifies bond angles and torsion angles. For example, the dihedral angle between the quinoline and phenyl rings (≈15°) impacts π-π stacking interactions. Refinement protocols require high-resolution data (<1.0 Å) and thermal parameter adjustments to mitigate disorder .

Methodological Challenges

Q. What are the pitfalls in scaling up the synthesis of this compound?

  • Exothermic reactions : Use jacketed reactors with controlled cooling to prevent runaway during cyclization.
  • Byproduct formation : Monitor intermediates via TLC (e.g., silica gel, ethyl acetate/hexane = 1:3).
  • Purification : Switch from column chromatography to fractional crystallization at >100 mg scale to reduce solvent waste .

Q. How should researchers address low reproducibility in biological assays?

  • Strain authentication : Use ATCC-certified bacterial strains.
  • Compound stability : Prepare fresh DMSO stock solutions (<1 week storage at –80°C).
  • Assay controls : Include vehicle (DMSO) and growth controls to normalize zone-of-inhibition measurements .

Data Interpretation

Q. What computational tools predict the binding affinity of this compound to bacterial targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with S. aureus DNA gyrase. Key parameters:

  • Binding energy : ≤–8 kcal/mol suggests strong inhibition.
  • Hydrogen bonds : Between carboxamide and Ser84/Arg116 residues. Validate with in vitro enzyme inhibition assays (IC₅₀) .

Q. How do conflicting cytotoxicity results from MTT assays inform therapeutic potential?

Low cytotoxicity (e.g., IC₅₀ > 200 µg/mL in HEK293 cells) indicates selectivity. If cytotoxicity varies between cell lines:

  • Test mitochondrial toxicity via ATP assays.
  • Adjust the hexyl chain to reduce membrane disruption.
  • Prioritize derivatives with a selectivity index (IC₅₀/MIC) >10 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.